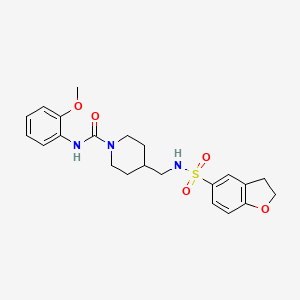![molecular formula C6H4IN3O B2400025 7-Iodo-5H-pirazol[1,5-a]pirazin-4-ona CAS No. 2490401-45-9](/img/structure/B2400025.png)
7-Iodo-5H-pirazol[1,5-a]pirazin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.
Aplicaciones Científicas De Investigación
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.
Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.
Mode of Action
It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .
Biochemical Pathways
Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .
Action Environment
It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not yet fully understood. It is known that pyrazole derivatives, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Cellular Effects
The cytotoxic effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .
Molecular Mechanism
The molecular mechanism of action of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory settings are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .
Dosage Effects in Animal Models
The dosage effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in animal models are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .
Metabolic Pathways
The metabolic pathways that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is involved in are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .
Transport and Distribution
The transport and distribution of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .
Subcellular Localization
The subcellular localization of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and any effects on its activity or function are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. One common method involves the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of a base such as N-methylmorpholine . The reaction is carried out in a suitable solvent, often methanol, under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.
7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.
7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.
Uniqueness
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPDMRHTTXCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)
![4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399947.png)
![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)



![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)



